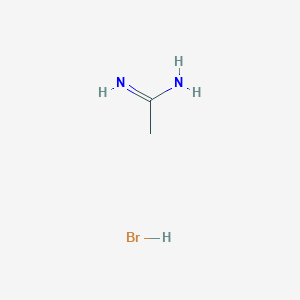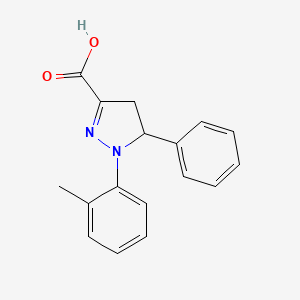
5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid, commonly referred to as 5-Amino-2-deoxy-D-galactopyranoside (5-A2DG), is a synthetic compound that has been extensively studied in the scientific community for its potential applications in various fields. 5-A2DG is composed of a five-carbon sugar, two acetamido groups, and a pentanoic acid group. It has been used in a wide range of applications, including as a building block in organic synthesis, as a substrate for enzyme activity, and as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid has been used in a wide range of scientific research applications, including as a building block in organic synthesis, as a substrate for enzyme activity, and as a potential therapeutic agent. It has been used in the synthesis of a variety of compounds, such as peptides, glycoproteins, and glycolipids. It has also been used as a substrate for various enzymes, such as glycosyltransferases, glycosidases, and glycosyl hydrolases. In addition, 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid has been studied as a potential therapeutic agent for diseases such as cancer and diabetes.
Mecanismo De Acción
The mechanism of action of 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid is not fully understood, but it is believed to involve the inhibition of glycosyltransferases, which are enzymes that catalyze the transfer of sugar molecules from one molecule to another. This inhibition can lead to the disruption of cellular functions, such as cell proliferation, differentiation, and apoptosis. In addition, 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid has been found to interact with various cellular proteins, including receptors, enzymes, and transcription factors, which can lead to the modulation of gene expression and cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid have been studied in both in vitro and in vivo models. In vitro studies have shown that 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid can inhibit the activity of glycosyltransferases and affect the expression of various genes, leading to the disruption of cellular functions. In vivo studies have shown that 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid can inhibit the growth of tumor cells and have an anti-inflammatory effect. In addition, 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid has been found to have antidiabetic and antineoplastic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. In addition, it is relatively non-toxic and has been found to have minimal side effects. However, there are some limitations to the use of 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid in laboratory experiments. It is a relatively small molecule and can be difficult to detect by traditional methods, such as chromatography. In addition, it can be difficult to control the amount of 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid that is used in an experiment.
Direcciones Futuras
The potential future directions of 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid research are numerous. Future studies could focus on the development of novel methods of synthesis, the development of novel therapeutic agents based on 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid, and the development of novel methods of detection. In addition, further studies could focus on the mechanism of action of 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid and its effects on various cellular processes. Finally, further studies could focus on the potential applications of 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid in various fields, such as agriculture, food science, and medicine.
Métodos De Síntesis
The synthesis of 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid has been extensively studied and is mostly achieved through a two-step process. The first step involves the reaction of pentanoic acid with ethyl chloroformate and pyridine to form the pentanoic acid chloride, which is then reacted with 2-amino-2-deoxy-D-galactose to form 5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid. Other methods of synthesis have been reported, including the reaction of pentanoic acid with 2-amino-2-deoxy-D-galactose in the presence of a base such as sodium hydroxide.
Propiedades
IUPAC Name |
5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO8/c1-7(16)14-10-12(20)11(19)8(6-15)22-13(10)21-5-3-2-4-9(17)18/h8,10-13,15,19-20H,2-6H2,1H3,(H,14,16)(H,17,18)/t8-,10-,11+,12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWIEESVLJVJGK-ZMHPAJMFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCCCCC(=O)O)CO)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Acetamido-2-deoxy-alpha-D-Galactopyranosyl-oxy)pentanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344883.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-chloro-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344888.png)

![Ethyl 5-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344901.png)
![Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344909.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344912.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344924.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344927.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-5-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344931.png)

![Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344949.png)

